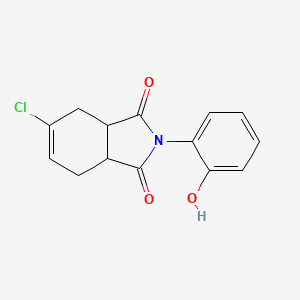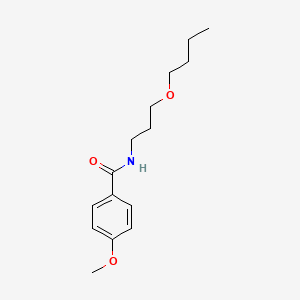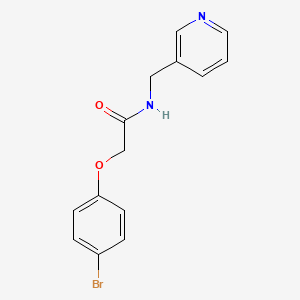![molecular formula C18H29N3O4S B4894411 N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4894411.png)
N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized in 1998 and has since been the subject of numerous scientific studies.
作用機序
N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide exerts its anti-cancer effects by inhibiting the activity of several tyrosine kinases, including VEGFR, PDGFR, and KIT. By inhibiting these kinases, N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide can prevent the growth and proliferation of cancer cells, as well as inhibit the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of several tyrosine kinases, as well as inhibit the formation of new blood vessels. Additionally, N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been extensively studied for its potential therapeutic applications in cancer treatment. However, there are also some limitations to the use of N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide in lab experiments. It can be difficult to obtain pure samples of N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, and it can also be difficult to determine the optimal dosage for use in experiments.
将来の方向性
There are several future directions for the study of N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide. One area of research is the development of new and more effective inhibitors of tyrosine kinases. Additionally, there is ongoing research into the use of N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is also interest in the use of N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases.
合成法
The synthesis of N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide involves a multi-step process that begins with the reaction of 4-chlorobenzene sulfonamide with isobutylamine to form N-isobutyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with 3-methyl-2-butanone to form N-isobutyl-3-methyl-4-chlorobenzenesulfonamide. The final step involves the reaction of this intermediate with 4-methylpiperazine and ethyl chloroformate to form N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide.
科学的研究の応用
N-isobutyl-3-methyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These kinases play a key role in the growth and proliferation of cancer cells, and inhibition of their activity can lead to tumor regression.
特性
IUPAC Name |
3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-14(2)12-19-26(23,24)16-5-6-17(15(3)11-16)25-13-18(22)21-9-7-20(4)8-10-21/h5-6,11,14,19H,7-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQSJKJUMPQNIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)C)OCC(=O)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-N-(2-methylpropyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{(2R*,3R*)-2-hydroxy-3-[(3-methoxypropyl)(methyl)amino]-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}acetic acid](/img/structure/B4894332.png)
![2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4894337.png)
![2-[4-(3-methoxyphenoxy)butoxy]naphthalene](/img/structure/B4894356.png)
![3-[4-(2-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4894357.png)
![4-(2-tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazino)benzenesulfonic acid](/img/structure/B4894362.png)
![7-(3-chlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4894368.png)
![N-methyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-N-(3-phenoxybenzyl)-1-phenylmethanamine](/img/structure/B4894369.png)
![3-chloro-N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4894380.png)
![N-cyclopropyl-1'-[(4-methoxyphenyl)acetyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894393.png)
![1-{2-[3-(diethylamino)-2-hydroxypropoxy]phenyl}-3-phenyl-1-propanone](/img/structure/B4894395.png)



